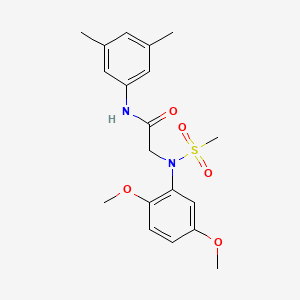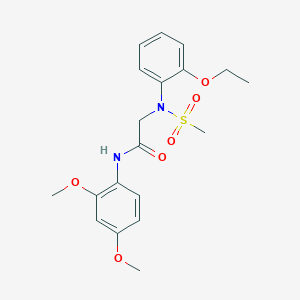
N~1~-(2-bromophenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(2-bromophenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators.
Mecanismo De Acción
N~1~-(2-bromophenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide works by stimulating the activity of soluble guanylate cyclase (sGC), an enzyme that plays a key role in the regulation of blood vessel tone. This leads to an increase in the production of cyclic guanosine monophosphate (cGMP), which in turn leads to vasodilation and increased blood flow.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cGMP, leading to vasodilation and increased blood flow. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(2-bromophenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been extensively studied, and its mechanism of action is well understood. One limitation is that it may not be suitable for all types of experiments, as its effects are primarily related to vasodilation and increased blood flow.
Direcciones Futuras
There are a number of future directions for research on N~1~-(2-bromophenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research could be the development of new sGC stimulators with improved potency and selectivity. Another area of research could be the investigation of the potential neuroprotective effects of this compound in human clinical trials. Additionally, the use of this compound in combination with other drugs for the treatment of various diseases could also be explored.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the stimulation of sGC, leading to vasodilation and increased blood flow. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. While it has some limitations for lab experiments, there are a number of future directions for research on this compound, including the development of new sGC stimulators and investigation of its potential neuroprotective effects in human clinical trials.
Aplicaciones Científicas De Investigación
N~1~-(2-bromophenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, making it a potential treatment for conditions such as pulmonary hypertension and heart failure. It has also been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-12-8-9-16(13(2)10-12)20(24(3,22)23)11-17(21)19-15-7-5-4-6-14(15)18/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGRUSIFGJDXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



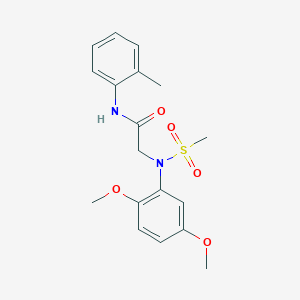
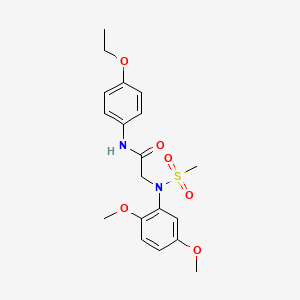
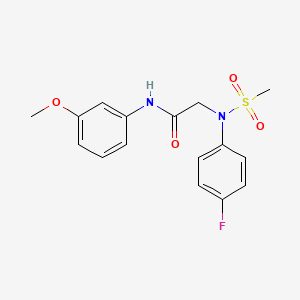
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3566795.png)
![ethyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3566805.png)
![N~1~-cyclopentyl-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3566812.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3566825.png)
![N~1~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3566833.png)

![N-(4-bromophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3566860.png)

